3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Description
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-fibrotic activities . They were evaluated against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis .
Mode of Action
Based on the anti-fibrotic activity of similar compounds, it can be inferred that this compound might interact with specific receptors or enzymes in the hepatic stellate cells, leading to the inhibition of fibrosis .
Biochemical Pathways
Given the anti-fibrotic activity of similar compounds, it can be speculated that this compound might affect the pathways related to collagen synthesis and deposition, which are key processes in the development of fibrosis .
Pharmacokinetics
Similar compounds have been shown to exhibit promising cytotoxic activity against certain cell lines , suggesting that they might have favorable bioavailability and distribution characteristics.
Result of Action
Based on the anti-fibrotic activity of similar compounds, it can be inferred that this compound might lead to a reduction in collagen synthesis and deposition in the liver, thereby inhibiting the progression of fibrosis .
Biological Activity
The compound 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
Structural Overview
The compound features a piperidine ring linked to a chloropyridine moiety and a benzo[d]oxazol-2(3H)-one structure. The presence of multiple functional groups suggests diverse reactivity, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzothiazolyl and benzoxazolyl have been shown to function as zinc metallochaperones (ZMCs), reactivating mutant p53 in cancer models. This mechanism is crucial as mutant p53 is prevalent in many cancers, making it a target for therapeutic intervention .
Case Study: ZMC1 Derivative
- Study Findings : A study demonstrated that ZMC1, a derivative related to compounds like the one , exhibited antitumor activity in murine models with zinc-deficient p53 mutations while showing no efficacy in models with non-zinc-deficient mutations. This highlights the potential for designing compounds that target specific mutations in cancer therapy .
Neuroprotective Effects
Research into similar compounds has also revealed neuroprotective properties. For example, certain benzoxazole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating that modifications to the benzo[d]oxazol structure can enhance neuroprotective effects .
The biological activity of this compound may be attributed to several mechanisms:
- Zinc Binding : The compound's ability to bind zinc ions could facilitate the reactivation of zinc-dependent proteins like p53, enhancing apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and metastasis, suggesting that this compound may possess similar inhibitory capabilities.
Comparative Analysis
Properties
IUPAC Name |
3-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-14-4-3-9-21-18(14)26-13-7-10-22(11-8-13)17(24)12-23-15-5-1-2-6-16(15)27-19(23)25/h1-6,9,13H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDHXXIORHIVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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